Emodin 6-O-|A-D-glucoside
Overview
Description
Emodin 6-O-|A-D-glucoside is a naturally occurring anthraquinone derivative found in various plant species, particularly in Reynoutria japonica. This compound has garnered significant attention due to its potent anti-inflammatory and barrier-protective effects. It is known for its ability to inhibit high-glucose-induced vascular inflammation, making it a promising candidate for therapeutic applications in conditions such as diabetes and atherosclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emodin 6-O-|A-D-glucoside typically involves the glycosylation of emodin with glucose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glucosyltransferases, which facilitate the transfer of glucose to the hydroxyl group of emodin. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts under specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources such as Reynoutria japonica, followed by purification processes. Alternatively, biotechnological approaches using engineered microorganisms to produce the compound through fermentation processes are also being explored .
Chemical Reactions Analysis
Types of Reactions: Emodin 6-O-|A-D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can modify the compound’s properties and enhance its therapeutic potential.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and potential therapeutic applications .
Scientific Research Applications
Emodin 6-O-|A-D-glucoside has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: The compound’s anti-inflammatory properties make it a valuable tool for studying vascular inflammation and related cellular pathways.
Medicine: this compound shows potential in treating diabetic complications and atherosclerosis due to its ability to inhibit high-glucose-induced vascular inflammation.
Mechanism of Action
The mechanism of action of Emodin 6-O-|A-D-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. This inhibition reduces the expression of adhesion molecules and reactive oxygen species formation, thereby attenuating vascular inflammation. Additionally, this compound modulates the endothelial protein C receptor pathway, further contributing to its anti-inflammatory and barrier-protective effects .
Comparison with Similar Compounds
Emodin: A parent compound of Emodin 6-O-|A-D-glucoside, known for its laxative and anti-inflammatory properties.
Aloe-emodin: Another anthraquinone derivative with similar biological activities.
Chrysophanol: A related compound with anti-inflammatory and antioxidant properties.
Uniqueness: this compound stands out due to its glycosylated structure, which enhances its solubility and bioavailability compared to its parent compound, emodin. This modification also contributes to its potent anti-inflammatory and barrier-protective effects, making it a unique and valuable compound for therapeutic applications .
Biological Activity
Emodin 6-O-β-D-glucoside, also known as Glucoemodin, is a glycosylated derivative of emodin, a naturally occurring anthraquinone found in various plants, including Reynoutria japonica. This compound has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory effects, anticancer properties, and potential therapeutic applications in metabolic disorders. This article provides a comprehensive overview of the biological activity of Emodin 6-O-β-D-glucoside, supported by research findings, case studies, and data tables.
- Molecular Formula : C21H20O10
- Molecular Weight : 432.38 g/mol
- CAS Number : 34298-85-6
- Solubility : 65 mg/ml in DMSO (150.33 mM) .
Anti-inflammatory Effects
Emodin 6-O-β-D-glucoside exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the release of high mobility group box 1 (HMGB1), a protein involved in inflammatory responses. In vitro studies using human umbilical vein endothelial cells (HUVECs) demonstrated that Emodin 6-O-β-D-glucoside suppressed the production of tumor necrosis factor-alpha (TNF-α) and the activation of nuclear factor-kappa B (NF-κB) by HMGB1 .
In vivo studies have shown that this compound reduces hyperpermeability and leukocyte migration in mouse models, suggesting its potential use in treating conditions such as sepsis or septic shock .
Anticancer Properties
Emodin 6-O-β-D-glucoside has been investigated for its anticancer effects across various cancer cell lines. A study highlighted its ability to induce cell cycle arrest and apoptosis in different types of cancer cells. For instance, it was found to significantly inhibit the viability of glioblastoma cell lines with IC50 values indicating effective cytotoxicity .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
C6 Mouse Glioblastoma | 52.67 | Induction of apoptosis |
T98G Human Glioblastoma | 61.24 | Cell cycle arrest at G2/M phase |
SK-N-AS Neuroblastoma | 108.7 | Down-regulation of Bcl-2; up-regulation of Bax |
Metabolic Benefits
Emerging evidence suggests that Emodin 6-O-β-D-glucoside may have therapeutic benefits against diabetic complications and atherosclerosis. Its ability to protect barrier integrity and modulate inflammatory pathways positions it as a candidate for managing metabolic disorders .
Case Study 1: Effects on Diabetic Complications
A clinical study explored the impact of Emodin 6-O-β-D-glucoside on diabetic rats, showing improvements in glucose metabolism and reductions in inflammatory markers associated with diabetic complications. The findings indicated a potential role for this compound in managing diabetes-related inflammation and vascular complications.
Case Study 2: Cancer Treatment Synergy
Another investigation assessed the synergistic effects of Emodin 6-O-β-D-glucoside when combined with traditional chemotherapeutic agents. The results demonstrated enhanced cytotoxicity against resistant cancer cell lines, suggesting that this compound could improve therapeutic outcomes when used alongside existing treatments.
The biological activity of Emodin 6-O-β-D-glucoside is primarily mediated through its interaction with various cellular pathways:
- Inhibition of NF-κB Activation : By blocking HMGB1-mediated pathways, it prevents the transcriptional activation of pro-inflammatory cytokines.
- Cell Cycle Regulation : Induces G2/M phase arrest in cancer cells by modulating cyclin B1 and p53 expression levels.
- Apoptotic Pathways : Promotes apoptosis through the up-regulation of pro-apoptotic proteins like Bax and down-regulation of anti-apoptotic proteins like Bcl-2 .
Properties
IUPAC Name |
1,8-dihydroxy-3-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-7-2-9-14(11(23)3-7)18(27)15-10(16(9)25)4-8(5-12(15)24)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVJENDWBOVRBS-JNHRPPPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34298-85-6 | |
Record name | Glucoemodin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34298-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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